![molecular formula C20H17N3O4 B2752766 3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one CAS No. 1358417-04-5](/img/structure/B2752766.png)
3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is commonly referred to as DMQX or Quinoxalinedione, and it is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in various physiological processes.
Scientific Research Applications
Antitumor Activity and Molecular Docking
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to the specified compound, were synthesized and evaluated for their in vitro antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activity, with some being more potent than the positive control 5-FU. Molecular docking studies of these compounds into the ATP binding site of EGFR-TK showed a similar binding mode to erlotinib, indicating their potential mechanism of action through the inhibition of B-RAF kinase, which could inhibit the growth of melanoma cell lines (Ibrahim A. Al-Suwaidan et al., 2016).
Electrochemical Oxidation and Synthesis Challenges
Research on the electrochemical oxidation of aromatic ethers related to the specified compound highlights the challenges and outcomes of synthesizing complex organic molecules. It was found that cyclization of certain precursors does not yield the expected products but instead gives dibenzo[b,f]cycloheptane derivatives. These findings emphasize the complexity and unpredictability of chemical reactions involved in synthesizing compounds with specific structural features (M. Carmody et al., 1980).
Pharmacokinetics and Metabolic Pathways
HM-30181, a compound with structural similarities, was studied to identify its metabolic pathway in rats. The study revealed the formation of four metabolites through processes such as O-demethylation and hydroxylation. These insights into the metabolic transformation of complex organic molecules are crucial for understanding their pharmacokinetics and potential therapeutic applications (I. Paek et al., 2006).
Antimicrobial and Anti-Proliferative Activities
Another study focused on the synthesis of N-Mannich bases of 1,3,4-oxadiazole, exhibiting significant antimicrobial and anti-proliferative activities. These compounds showed broad-spectrum antibacterial activities and potent activity against various cancer cell lines, highlighting the potential of structurally similar compounds in developing new antimicrobial and anticancer therapies (L. H. Al-Wahaibi et al., 2021).
properties
IUPAC Name |
3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-11-4-7-16-14(8-11)18(24)15(10-21-16)20-22-19(23-27-20)13-6-5-12(25-2)9-17(13)26-3/h4-10H,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZFHLAEEKPYOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C(C2=O)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.